2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
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Overview
Description
2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a synthetic organic compound that belongs to the class of amides. It features a fluorinated phenyl group, a thiazole ring, and a propionamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Amination: The 4-fluoroaniline is introduced through an amination reaction, where the amino group is attached to the phenyl ring.
Amidation: The final step involves the formation of the propionamide moiety through an amidation reaction, where the thiazole ring is coupled with a propionyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions may target the amide group, converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as methoxy-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the thiazole ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
- 2-(4-Bromo-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
- 2-(4-Methyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
Uniqueness
2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.
Properties
Molecular Formula |
C13H14FN3OS |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H14FN3OS/c1-8-7-19-13(15-8)17-12(18)9(2)16-11-5-3-10(14)4-6-11/h3-7,9,16H,1-2H3,(H,15,17,18) |
InChI Key |
LTKZWQKRYWZMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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